Glibenclamide potassium salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVRWNXZNHAWAH-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClK2N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Atp Sensitive Potassium Katp Channels in Cellular Electrophysiology and Metabolism
ATP-sensitive potassium (KATP) channels are a unique class of ion channels that directly link a cell's metabolic state to its electrical activity. nih.govresearchgate.net These channels are found in the plasma membranes of various cell types, including pancreatic beta cells, cardiac and skeletal muscle cells, and neurons. nih.govnih.gov KATP channels are also present in subcellular membranes, such as those of mitochondria. wikipedia.org
The activity of KATP channels is regulated by intracellular concentrations of adenine (B156593) nucleotides, specifically ATP and ADP. nih.gov When cellular ATP levels are high, the channels close, and when ATP levels fall and ADP levels rise, the channels open. nih.gov This gating mechanism allows the cell to respond to changes in its energy status.
In pancreatic beta cells, for example, the closure of KATP channels in response to increased glucose metabolism and a subsequent rise in the ATP/ADP ratio leads to membrane depolarization. wikipedia.org This, in turn, activates voltage-gated calcium channels, triggering the influx of calcium and stimulating the release of insulin (B600854). wikipedia.orgwikipedia.org This process is central to maintaining glucose homeostasis.
The structure of the KATP channel is a hetero-octameric complex composed of two types of subunits: a pore-forming inwardly rectifying potassium channel subunit (Kir6.x) and a regulatory sulfonylurea receptor (SUR) subunit. nih.gov There are two main isoforms of the Kir6.x subunit (Kir6.1 and Kir6.2) and two main isoforms of the SUR subunit (SUR1 and SUR2), which can combine in different configurations to form channels with distinct properties in various tissues. nih.gov
Mutations in the genes encoding these subunits can lead to several inherited disorders, including persistent hyperinsulinemic hypoglycemia of infancy (due to loss-of-function mutations) and neonatal diabetes mellitus (due to gain-of-function mutations). healthresearchbc.ca The critical role of KATP channels in cellular function has made them a key target for pharmacological research.
Glibenclamide As a Prototypical Sulfonylurea and Katp Channel Inhibitor in Research
Glibenclamide is a potent, second-generation sulfonylurea that acts as a high-affinity inhibitor of KATP channels. elifesciences.orgnih.gov It exerts its effects by binding to the SUR1 subunit of the KATP channel in pancreatic beta cells. wikipedia.org This binding event closes the channel, initiating the cascade of events that leads to insulin (B600854) secretion. wikipedia.org
The discovery of sulfonylureas dates back to the 1940s, and they have been a cornerstone of type 2 diabetes therapy for over half a century. elifesciences.orgnih.gov Glibenclamide, discovered in 1969 and approved for medical use in the United States in 1984, became a widely used agent due to its high potency. wikipedia.orgnih.gov
In academic research, glibenclamide has served as a crucial pharmacological tool to probe the function and structure of KATP channels. Its high affinity and specific binding to the SUR1 subunit have allowed researchers to elucidate the molecular mechanisms of channel gating and its regulation by nucleotides. nih.gov Cryo-electron microscopy studies have provided detailed structural insights into the binding site of glibenclamide on the SUR1 subunit, revealing that it lodges in the transmembrane bundle of the SUR1-ABC core. elifesciences.orgnih.gov
Beyond its role in diabetes research, glibenclamide has been investigated for its effects in other physiological and pathological contexts where KATP channels are involved. For instance, research has explored its potential effects on the cardiovascular system, where it can block the ischemia-induced shortening of the cardiac action potential. nih.gov Studies have also examined its anti-inflammatory properties, suggesting it may inhibit the NLRP3 inflammasome, a key component of the innate immune system. nih.gov
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Quantification and Characterization
Chromatographic methods are central to the analysis of glibenclamide potassium salt, providing robust and reliable means for its separation and quantification. High-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS/MS) are among the most powerful techniques in this domain.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the routine analysis of glibenclamide and its salt forms due to its high precision and accuracy. iajps.com The development of a validated HPLC method is a critical step to ensure reliable quantification. A typical method involves a reverse-phase approach, which separates compounds based on their hydrophobicity.
Method development for this compound would be based on established methods for glibenclamide. For instance, a common approach utilizes a C18 column, which is a non-polar stationary phase. nih.gov The mobile phase, a mixture of a buffer and an organic solvent, is optimized to achieve good separation and peak shape. A frequently used mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. ajpaonline.comresearchgate.net The pH of the buffer is a critical parameter that can be adjusted to ensure the analyte is in a suitable ionic form for optimal retention and separation. For this compound, the pH would be controlled to maintain the compound's integrity and chromatographic behavior.
Validation of the HPLC method is performed according to the International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose. nih.govajpaonline.com This includes assessing parameters such as linearity, accuracy, precision, specificity, and robustness. ajpaonline.com Linearity is typically established over a concentration range relevant to the expected sample concentrations, for example, from 10 to 50 µg/ml, with a correlation coefficient (r²) greater than 0.999 demonstrating a strong linear relationship. ajpaonline.com Accuracy is evaluated through recovery studies, with results ideally falling within a range of 98-102%. ajpaonline.com
| Parameter | Typical HPLC Conditions for Glibenclamide Analysis |
| Stationary Phase | Chromosil C18 column (150mm × 4.6mm, 5µm) ajpaonline.com |
| Mobile Phase | Potassium di-hydrogen phosphate buffer (pH 4.5) : Acetonitrile (60:40 v/v) ajpaonline.com |
| Flow Rate | 1.0 mL/min ajpaonline.comnih.gov |
| Detection | UV at 233 nm ajpaonline.com |
| Retention Time | Approximately 6.2 minutes ajpaonline.com |
| Linearity Range | 10 - 50 µg/ml ajpaonline.com |
This table presents typical parameters for HPLC analysis of glibenclamide, which can be adapted for this compound.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering faster analysis times and improved resolution. This is achieved by using columns with smaller particle sizes (typically less than 2 µm), which allows for higher flow rates without compromising separation efficiency.
For the analysis of this compound, a UPLC method would provide a substantial reduction in run time compared to HPLC, often from several minutes to under two minutes. ijprajournal.com A validated UPLC method for glibenclamide has been developed using an Acquity UPLC® BEH C18 column. nih.gov The mobile phase often consists of a gradient mixture of acetonitrile and water, both containing a small percentage of formic acid to improve peak shape and ionization efficiency for mass spectrometry detection. nih.gov The shorter run times offered by UPLC are particularly advantageous for high-throughput screening and pharmacokinetic studies. ijprajournal.comnih.gov
| Parameter | Typical UPLC Conditions for Glibenclamide Analysis |
| Stationary Phase | Acquity UPLC® BEH C18 (1.7 μm, 2.1 x 50 mm) ijprajournal.comnih.gov |
| Mobile Phase | Acetonitrile (0.1% formic acid) and water (0.1% formic acid) in a gradient mode ijprajournal.comnih.gov |
| Flow Rate | 150 µL/min ijprajournal.com |
| Total Run Time | 2.0 minutes ijprajournal.com |
| Retention Time | Approximately 0.80 - 1.0 min ijprajournal.comnih.gov |
This table outlines typical UPLC parameters for glibenclamide analysis, which are applicable for its potassium salt.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass analysis capabilities of a mass spectrometer. This method is particularly valuable for the trace analysis of this compound in complex biological matrices like plasma and for structural elucidation of its metabolites and degradation products. plos.orgmdpi.com
In LC-MS/MS analysis of glibenclamide, a triple-quadrupole mass spectrometer is often operated in the positive electrospray ionization (ESI+) mode. nih.gov The method involves monitoring specific mass transitions in multiple reaction monitoring (MRM) mode, which provides excellent specificity and reduces background noise. nih.gov For glibenclamide, the fragmentation of the protonated precursor ion (e.g., m/z 494.1) to a common fragment ion (e.g., m/z 369.0) is often monitored. plos.org The use of an internal standard, such as a deuterated analog of the analyte, is crucial for accurate quantification. plos.org The high sensitivity of LC-MS/MS allows for the detection and quantification of glibenclamide at very low concentrations, often in the picogram to nanogram per milliliter range. nih.gov
| Parameter | Typical LC-MS/MS Conditions for Glibenclamide Analysis |
| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |
| Mass Analyzer | Triple-quadrupole nih.gov |
| Monitored Transition | Precursor ion [M+H]⁺ or [M+Na]⁺ to specific product ions nih.govplos.org |
| Linearity Range | 10-1280 ng/mL in plasma nih.govnih.gov |
| Lower Limit of Quantitation | As low as 10 ng/mL in plasma nih.govnih.gov |
This table details typical LC-MS/MS parameters for the sensitive analysis of glibenclamide, which can be directly applied to its potassium salt.
Spectroscopic and Electrochemical Approaches
Spectroscopic and electrochemical methods offer alternative and often complementary approaches to chromatographic techniques for the analysis of this compound. These methods can be simpler, faster, and more cost-effective for certain applications.
UV-Visible spectrophotometry is a straightforward and widely used technique for the quantification of glibenclamide in bulk and pharmaceutical dosage forms. hilarispublisher.comresearchgate.net The method is based on the principle that the analyte absorbs light at a specific wavelength. For glibenclamide, the maximum absorbance (λmax) is typically observed around 229-230 nm in solvents like methanol (B129727) or a mixture of ethanol (B145695) and water. hilarispublisher.comugm.ac.id
To determine the concentration of this compound, a calibration curve is first prepared by measuring the absorbance of a series of standard solutions of known concentrations. hilarispublisher.com The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. The method must be validated for linearity, accuracy, and precision as per ICH guidelines. hilarispublisher.comresearchgate.net While not as selective as chromatographic methods, UV spectrophotometry is a valuable tool for rapid and routine quality control analysis where the sample matrix is simple and free from interfering substances. hilarispublisher.com
| Parameter | Typical UV Spectrophotometry Conditions for Glibenclamide Analysis |
| Solvent | Methanol hilarispublisher.com or Ethanol:Water (1:1) ugm.ac.id |
| Wavelength of Maximum Absorbance (λmax) | 229.5 nm hilarispublisher.com |
| Linearity Range | 3 - 15 µg/mL hilarispublisher.com |
| LOD (Limit of Detection) | 0.32 µg/mL ugm.ac.id |
| LOQ (Limit of Quantification) | 1.08 µg/mL ugm.ac.id |
This table summarizes typical conditions for the UV spectrophotometric determination of glibenclamide, adaptable for its potassium salt.
Electrochemical methods, particularly voltammetric techniques, provide a highly sensitive approach for the determination of electroactive compounds like glibenclamide. These methods are based on measuring the current that arises from the oxidation or reduction of the analyte at an electrode surface as a function of the applied potential.
Differential pulse voltammetry (DPV) has been successfully employed for the determination of glibenclamide. nih.gov A more advanced technique, Fast Fourier Transform Square-Wave Voltammetry (FFTSWV), has been coupled with electromembrane extraction for the determination of glibenclamide in blood samples. researchgate.net This combination offers excellent pre-concentration and sensitivity, with a wide linear range and low detection limits. researchgate.net The oxidative behavior of glibenclamide can be studied using various working electrodes, such as carbon paste electrodes, which can be modified to enhance sensitivity and selectivity. nih.gov The development of such methods for this compound would involve optimizing parameters like pH, accumulation time, and the nature of the electrode to achieve the desired analytical performance. nih.govresearchgate.net These techniques are particularly useful for analyzing samples with complex matrices. mdpi.comelsevierpure.com
| Technique | Key Findings for Glibenclamide Analysis |
| Differential Pulse Voltammetry (DPV) | Linear range of 1.0 x 10⁻⁹ to 5.0 x 10⁻⁸ mol L⁻¹ with a detection limit of 4.0 x 10⁻¹⁰ mol L⁻¹. nih.gov |
| Fast Fourier Transform Square-Wave Voltammetry (FFTSWV) | Coupled with electromembrane extraction, it provides a linear response over a wide concentration range (10–10,000 ng/mL) with a detection limit of 3 ng/mL in blood samples. researchgate.net |
This table highlights the capabilities of voltammetric techniques for the sensitive determination of glibenclamide, which are expected to be similar for its potassium salt.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone for characterizing the interaction of ligands with their receptors. These assays provide quantitative data on the affinity of a drug for its binding site and the density of these sites within a given tissue or cell preparation.
[3H]-Glibenclamide Binding Assays for Receptor/Channel Affinity and Density
Tritiated glibenclamide ([3H]-glibenclamide) is a widely used radioligand for studying KATP channels. These assays have been instrumental in determining the binding affinity (Kd) and maximum binding capacity (Bmax) of glibenclamide for its receptor, the sulfonylurea receptor (SUR) subunit of the KATP channel. researchgate.netnih.gov
Research has shown that [3H]-glibenclamide binds with high affinity to the SUR1 subunit, which is predominantly found in pancreatic β-cells. nih.govmedchemexpress.com Scatchard analysis of [3H]-glibenclamide binding in rat brain membranes has revealed the presence of both high- and low-affinity binding sites. nih.gov The high-affinity site exhibits a Kd value in the nanomolar range, while the low-affinity site has a Kd in the micromolar range. nih.gov These findings suggest a heterogeneity of glibenclamide binding sites in the brain, which may correlate with the varied physiological effects of sulfonylureas. nih.gov
Furthermore, competitive binding assays, where various unlabeled sulfonylureas are used to displace [3H]-glibenclamide, have demonstrated biphasic displacement curves. nih.gov This provides further evidence for the existence of multiple binding sites or different affinity states of the receptor. fda.gov The affinity of glibenclamide for its binding site can be modulated by the presence of nucleotides like ATP, with MgATP generally reducing the affinity of SUR for glibenclamide. nih.gov
The density of glibenclamide binding sites can also be quantified using these assays. For instance, in the A10 vascular smooth muscle cell line, the density of binding sites for a related KATP channel opener was estimated to be 5-10 sites per square micrometer of the plasma membrane. nih.gov Such data is crucial for understanding the stoichiometry and regulation of KATP channels in different tissues.
Table 1: [3H]-Glibenclamide Binding Parameters in Different Tissues
| Tissue/Cell Line | Receptor Subtype | Kd (High Affinity) | Bmax (High Affinity) | Kd (Low Affinity) | Bmax (Low Affinity) | Reference |
| Rat Brain | Multiple | 0.21 nM | 41 fmol/mg protein | 111 nM | 1060 fmol/mg protein | nih.gov |
| CRI-G1 (Insulin-secreting cell line) | SUR1 | 1.78 ± 0.27 nM | 1911 ± 202 fmol/mg protein | - | - | researchgate.net |
| Rat Insulinoma Cells | SUR1 | 0.27 nM | - | 25 nM | - | fda.gov |
Electrophysiological Recording Techniques
Electrophysiological techniques are indispensable for directly measuring the functional consequences of glibenclamide binding to KATP channels, namely the modulation of ion channel activity.
Whole-Cell Patch Clamp for Macroscopic Current Analysis
The whole-cell patch-clamp technique allows for the recording of macroscopic currents from an entire cell. This method has been extensively used to study the inhibitory effect of glibenclamide on KATP channel currents. In this configuration, the cell membrane is ruptured, and the intracellular solution is replaced by the pipette solution.
Studies using whole-cell patch clamp have demonstrated that glibenclamide potently blocks KATP channels that have been activated by channel openers like levcromakalim (B1674936) or by metabolic inhibition. nih.govnih.gov For example, in rabbit pulmonary myocytes, a glibenclamide-sensitive background K+ current was observed, and its contribution to the total holding current could be quantified. nih.gov In pig urethral smooth muscle cells, glibenclamide suppressed levcromakalim-induced KATP currents in a concentration-dependent manner with a Ki of 175 nM in the conventional whole-cell configuration. nih.gov
This technique is also valuable for studying the modulation of glibenclamide's inhibitory effect by intracellular factors. For instance, the presence of uridine (B1682114) 5'-diphosphate (UDP) in the pipette solution can shift the glibenclamide sensitivity, indicating a role for intracellular nucleotides in regulating the drug-channel interaction. nih.gov
Inside-Out Patch Clamp for Direct Channel Properties Study
The inside-out patch-clamp configuration provides direct access to the intracellular face of the membrane patch, allowing for precise control of the solution bathing the cytoplasmic side of the KATP channels. This technique is ideal for studying the direct interaction of glibenclamide and other regulatory molecules with the channel.
Using inside-out patches from mouse skeletal muscle, researchers have shown that glibenclamide reversibly inhibits KATP channel activity in a dose-dependent manner with an apparent Ki of 190 nM. nih.gov This method has also been crucial in demonstrating that the inhibitory effect of glibenclamide on KATP channels can be attenuated under conditions of low intracellular ATP. physiology.org In pancreatic β-cells, under low ATP concentrations, even high doses of glibenclamide failed to fully abolish KATP channel activity, suggesting that ATP is required for the effective blocking action of glibenclamide. physiology.org
Table 2: Glibenclamide Inhibition of KATP Channels in Inside-Out Patch Clamp
| Cell Type | KATP Channel Subtype | Glibenclamide Ki | Modulatory Conditions | Reference |
| Mouse Skeletal Muscle | Kir6.2/SUR2A | 190 nM | - | nih.gov |
| Pancreatic β-cells | Kir6.2/SUR1 | IC50 of 5.6 nM | In the presence of 10 µM ATP | physiology.org |
Perforated Patch Clamp for Preserving Intracellular Milieu
The perforated patch-clamp technique utilizes pore-forming agents like nystatin (B1677061) or gramicidin (B1672133) to gain electrical access to the cell while preserving the endogenous intracellular signaling molecules and metabolic state. ahajournals.orgnih.gov This is particularly important for studying KATP channels, as their activity is tightly regulated by the intracellular concentrations of ATP and ADP.
Studies comparing conventional whole-cell and perforated patch recordings have revealed significant differences in the apparent sensitivity of KATP channels to glibenclamide. In pig urethral smooth muscle, the glibenclamide sensitivity was significantly higher in the perforated patch configuration (high-affinity Ki1 = 10 nM) compared to the conventional whole-cell setup (Ki = 175 nM). nih.gov This suggests that cytosolic factors, which are lost during conventional whole-cell recording, play a crucial role in modulating the inhibitory effect of glibenclamide. nih.gov Similarly, in rat aortic smooth muscle cells, the perforated patch technique was used to demonstrate that glibenclamide causes a significant depolarization of the resting membrane potential, highlighting the role of a glibenclamide-sensitive K+ current in maintaining the membrane potential. oup.com
Quality Control and Reference Standard Characterization in Research Settings
The reliability and reproducibility of research findings heavily depend on the quality and purity of the chemical compounds used. This compound, when used as a reference standard, must undergo rigorous characterization to ensure its identity, purity, and stability.
Pharmaceutical secondary standards of glibenclamide are available and are qualified as Certified Reference Materials (CRMs). sigmaaldrich.comsigmaaldrich.com These standards are produced and certified in accordance with ISO 17034 and ISO/IEC 17025, ensuring traceability to primary standards from pharmacopeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (PhEur), and British Pharmacopoeia (BP). sigmaaldrich.comsigmaaldrich.com
The characterization of a glibenclamide reference standard typically involves a battery of analytical techniques, including:
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the compound and to quantify any impurities. scielo.br
Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the chemical structure of the molecule. researchgate.net
Thermal Analysis: Methods such as Differential Scanning Calorimetry (DSC) can be used to assess the melting point and thermal stability.
Mass Spectrometry: This technique provides information about the molecular weight and can help in identifying impurities.
A Certificate of Analysis (CoA) accompanies the reference standard, providing detailed information about the analytical methods used for characterization and the results obtained. sigmaaldrich.com This documentation is crucial for ensuring the quality and consistency of research data.
Degradation Pathways and Stability Studies of Research Materials
Identification and Characterization of Degradation Products
The degradation of glibenclamide, the parent compound of its potassium salt, can occur through pathways such as hydrolysis and thermal stress, leading to the formation of specific impurities. A significant degradation product, often referred to as impurity A, has been identified during thermal stress, such as in processes like hot-melt extrusion (HME). mdpi.com Analysis using liquid chromatography-mass spectrometry (LC-MS) has been crucial in identifying this and other degradation products. mdpi.com For instance, under thermal degradation, glibenclamide has been shown to degrade into impurity A. mdpi.com
Metabolic degradation studies of glibenclamide have identified several hydroxylated metabolites. The primary metabolites include 4-trans-hydroxycyclohexyl glyburide (B1671678) (M1) and 3-cis-hydroxycyclohexyl glyburide (M2b), which are considered active, alongside the parent molecule. drugbank.com Other identified metabolites are 4-cis-hydroxycyclohexyl glyburide (M2a), 3-trans-hydroxycyclohexyl glyburide (M3), and 2-trans-hydroxycyclohexyl glyburide (M4). drugbank.com
In forced degradation studies, various degradation products have been observed depending on the stress condition. Under acidic conditions, one primary degradation product is typically formed. researchgate.net In contrast, alkaline conditions tend to produce at least two distinct degradation products. researchgate.net Oxidative stress with hydrogen peroxide also results in the formation of multiple degradation products. nih.gov The most common degradation pathway for sulfonylureas like glibenclamide is the hydrolysis of the sulfonylurea bond. mdpi.com
Evaluation of Stability under Forced Degradation Conditions (e.g., acidic, alkaline, oxidative)
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. biomedres.us These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing, such as high temperature, and exposure to acid, base, and oxidizing agents. biomedres.usajrconline.org
Glibenclamide has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions. In one study, exposure to 0.1 M HCl at 50°C for 48 hours resulted in degradation, and similarly, exposure to 0.1 M NaOH under the same conditions also caused degradation. nih.gov Oxidative degradation with 30% hydrogen peroxide was also significant, with about 35.45% of the glibenclamide degrading. nih.gov Another study using 1M HCl at 90°C for 1.5 hours and 1M NaOH at 90°C for 1.5 hours also demonstrated susceptibility to acidic and alkaline hydrolysis. longdom.org
The table below summarizes findings from various forced degradation studies on glibenclamide.
| Stress Condition | Conditions | Degradation (%) | Number of Degradation Products | Retention Time (Rt) of Products (min) |
|---|---|---|---|---|
| Acidic | 0.1 M HCl, 50°C, 48h | Data Not Specified | Data Not Specified | Data Not Specified |
| Acidic | 1 M HCl, 90°C, 1.5h | Data Not Specified | Data Not Specified | Data Not Specified |
| Acidic | 60°C, 3h | Data Not Specified | 1 | 0.728 |
| Alkaline | 0.1 M NaOH, 50°C, 48h | Data Not Specified | Data Not Specified | Data Not Specified |
| Alkaline | 1 M NaOH, 90°C, 1.5h | Data Not Specified | Data Not Specified | Data Not Specified |
| Alkaline | 60°C, 9h | Data Not Specified | 2 | 12.731, 13.211 |
| Oxidative | 30% H₂O₂, 48h | 35.45 | 2 | 0.74, 1.71 |
Assessment of Stability in Experimental Solutions and Formulations
The stability of glibenclamide potassium salt in solutions and formulations is influenced by factors such as pH, storage temperature, and the excipients used. Glibenclamide itself is a weak acid with a pKa of 5.3 and is practically insoluble in water and acidic media. sysrevpharm.org However, its salts, including the potassium salt, exhibit significantly higher aqueous solubility. researchgate.net Studies have shown that this compound exists in both anhydrous and hydrate (B1144303) forms. researchgate.netmedchemexpress.com The potassium salts of glibenclamide demonstrated a 77-fold higher solubility in water and a 33-fold higher solubility in phosphate (B84403) buffer (pH 7) compared to pure glibenclamide. researchgate.net
The stability of glibenclamide has been evaluated in various formulations. In one study, two oral suspension formulations (2.5 mg/mL) were prepared, one from tablets and another from raw material. nih.gov Both formulations were found to be physicochemically and microbiologically stable for at least 90 days when stored at 4°C, 25°C, and 40°C in amber glass containers. nih.gov The glibenclamide content remained above 90% of the initial concentration throughout the study period. nih.gov
The pH of the medium is a critical factor for the stability of glibenclamide in solutions. Co-amorphous systems of glibenclamide with L-arginine have been studied to enhance solubility and stability. tjpr.org The stability of these co-amorphous systems was tested in various physiological pH buffers at 37.5°C. tjpr.org While crystalline glibenclamide's solubility is pH-dependent, being very low in acidic and neutral media, the stability of formulated systems can be maintained across a range of pH values. tjpr.org
The table below provides a summary of stability data for glibenclamide in different formulations and solutions.
| Formulation/Solution | Storage Conditions | Duration | Key Findings |
|---|---|---|---|
| Oral Suspension A (from tablets, 2.5 mg/mL) | 4°C, 25°C, 40°C | 90 days | Physicochemically and microbiologically stable; glibenclamide content >90%. nih.gov |
| Oral Suspension B (from raw material, 2.5 mg/mL) | 4°C, 25°C, 40°C | 90 days | Physicochemically and microbiologically stable; glibenclamide content >90%. nih.gov |
| Co-amorphous Glibenclamide:L-Arginine | 40°C/0% RH, 50°C/0% RH, 40°C/75% RH | 1 month | Stability dependent on stoichiometry and humidity. tjpr.org |
| Aqueous Solution (this compound) | Not Specified | Not Specified | 77-fold higher solubility in water compared to pure glibenclamide. researchgate.net |
| Phosphate Buffer (pH 7) (this compound) | Not Specified | Not Specified | 33-fold higher solubility compared to pure glibenclamide. researchgate.net |
Computational and Theoretical Investigations
Molecular Dynamics (MD) Simulations of Glibenclamide-KATP Channel Interactions
Molecular dynamics (MD) simulations offer a dynamic view of the interaction between glibenclamide and the KATP channel, revealing conformational changes and the stability of binding poses over time. These simulations model the physical movements of atoms and molecules, providing a detailed picture of the ligand-receptor complex.
Cryo-electron microscopy (cryo-EM) structures have revealed that glibenclamide binds to a common pocket within the sulfonylurea receptor 1 (SUR1) subunit of the pancreatic KATP channel. elifesciences.orgelifesciences.org This binding site is located in the transmembrane bundle of the SUR1-ABC core, near the first nucleotide-binding domain (NBD1) and close to the inner leaflet of the cell membrane. elifesciences.orgnih.gov MD simulations, initiated from these static structures, have been used to explore the conformational dynamics of this binding pocket.
Simulations show that the binding of glibenclamide stabilizes the SUR1-ABC core in an "inward-facing" conformation. elifesciences.org This stabilization is crucial for its inhibitory action, as it is thought to prevent the MgATP/ADP-driven conformational changes that would normally lead to channel opening. elifesciences.org Furthermore, MD studies have investigated how different conformations of ligands, such as the cis and trans isomers of photoswitchable sulfonylureas, interact with the binding pocket. These studies suggest that the flexibility of the ligand within the pocket can influence the conformational state of SUR1, promoting a more "open" structure of the SUR1 subunit itself, which in turn affects its interaction with the Kir6.2 pore-forming subunit. acs.org
The binding of glibenclamide and other inhibitors is associated with significant structural reorganization at the domain interfaces, effectively acting as a molecular glue that stabilizes key interactions, such as the one between the N-terminus of Kir6.2 and the central cavity of SUR1's ABC core. elifesciences.org
Computational models, validated by cryo-EM data and mutagenesis studies, have identified key amino acid residues within the SUR1 subunit that are critical for glibenclamide binding. The binding pocket is framed by transmembrane helices from the TMD1 and TMD2 domains of SUR1 and is further stabilized by a loop known as L0. frontiersin.org
MD simulations have helped to characterize the specific interactions between glibenclamide and these residues. For instance, residues such as Arg1245, Arg1299, and Trp430 in SUR1 have been shown to encompass the glibenclamide molecule within the binding pocket. acs.org The benzamido moiety of glibenclamide forms hydrophobic and van der Waals interactions with residues lining the pocket, while the sulfonylurea group can form hydrogen bonds. elifesciences.orgnih.gov Mutating key residues identified in structural models, such as S1238 in SUR1, has been experimentally shown to reduce the channel's sensitivity to glibenclamide, confirming the predictions from computational analyses. elifesciences.orgnih.gov
| Interacting Residue (in SUR1) | Type of Interaction with Glibenclamide | Reference |
| Ser1238 | Implicated in binding affinity | elifesciences.orgnih.gov |
| Arg1245 | Encompasses the ligand in the binding pocket | acs.org |
| Arg1299 | Encompasses the ligand in the binding pocket | acs.org |
| Trp430 | Encompasses the ligand in the binding pocket | acs.org |
Free Energy Calculations for Binding Affinity Prediction
Predicting the binding affinity of a ligand to its target is a primary goal of computer-aided drug design. Free energy calculations provide a quantitative measure of this affinity, helping to rank different compounds and understand the energetic contributions of specific interactions.
Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and free energy perturbation (FEP) can be applied to the glibenclamide-KATP channel complex. For example, free energy profiles have been calculated to understand the conformational preferences of ligands within the SUR1 binding site. One study calculated the free energy profiles along the distance between the two nucleotide-binding domains (NBD1 and NBD2) of SUR1. acs.org The results showed that the presence of glibenclamide favors an open conformation between the NBDs, which is consistent with its role in stabilizing the channel in a state that promotes inhibition. acs.org These calculations provide a thermodynamic basis for the conformational changes observed in MD simulations and help explain how ligand binding translates into a functional effect on the channel.
Pharmacophore Modeling for Novel KATP Channel Modulator Design
Pharmacophore modeling is a powerful technique in rational drug design that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. A pharmacophore model can be generated based on the structure of a known active ligand like glibenclamide or from the structure of the receptor's binding site.
A pharmacophore model derived from glibenclamide would typically include features corresponding to its key functional groups: the cyclohexylurea, sulfonylurea, and benzamido moieties. Such a model serves as a 3D query for screening large virtual libraries of compounds to identify new molecules that possess the required chemical features arranged in the correct spatial orientation. mdpi.com This approach allows for the discovery of structurally diverse compounds that may have improved properties over the original template. While specific pharmacophore models based on glibenclamide for KATP modulators are proprietary or part of ongoing research, the principle is a standard and effective method for scaffold hopping and discovering novel chemical entities. mdpi.comnih.gov
In Silico Screening and Virtual Ligand Discovery Approaches
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally.
Molecular docking is a primary method used in virtual screening. In the context of the KATP channel, docking studies have been used to predict the binding pose of glibenclamide and its analogs within the SUR1 binding pocket. These studies have confirmed that glibenclamide fits snugly into the pocket identified by cryo-EM and have been used to explore the binding of other related molecules. elifesciences.org For example, molecular docking was used to demonstrate how glibenclamide and the channel opener diazoxide (B193173) compete for the same binding site in a mitochondrial KATP channel model, providing a structural basis for their opposing pharmacological effects. Virtual screening campaigns, using the known structure of the glibenclamide binding site, can be performed to discover new potential KATP channel inhibitors with different chemical scaffolds.
| Computational Technique | Application to Glibenclamide-KATP Channel | Key Findings |
| Molecular Dynamics (MD) Simulations | Elucidating the dynamic interaction and conformational changes upon glibenclamide binding. | Glibenclamide stabilizes an "inward-facing" conformation of SUR1, preventing channel opening. elifesciences.org |
| Free Energy Calculations | Quantifying the binding affinity and energetic basis of conformational changes. | Glibenclamide binding energetically favors an open conformation of the SUR1 NBDs, consistent with its inhibitory mechanism. acs.org |
| Pharmacophore Modeling | Defining the essential 3D chemical features required for binding to the KATP channel. | Provides a template for virtually screening libraries to find novel KATP channel modulators. mdpi.com |
| Molecular Docking | Predicting the binding pose of glibenclamide and screening for new inhibitors. | Confirms the binding site and demonstrates competitive binding with activators like diazoxide. |
Glibenclamide As a Research Tool in Mechanistic Biology
Utility as a Selective Inhibitor for KATP Channel Studies
Glibenclamide is widely recognized for its potent and selective inhibition of ATP-sensitive potassium (KATP) channels. nih.govtocris.com These channels, which couple the metabolic state of a cell to its electrical activity, are complex proteins composed of a pore-forming inward-rectifier potassium channel (Kir6.x) subunit and a regulatory sulfonylurea receptor (SUR) subunit. nih.gov Glibenclamide exerts its inhibitory effect by binding with high affinity to the SUR subunit. nih.govelifesciences.org
Cryo-electron microscopy studies have revealed the precise binding site of glibenclamide, showing it lodged within the transmembrane bundle of the SUR1-ABC core, which is connected to the first nucleotide-binding domain near the inner leaflet of the cell membrane. elifesciences.org This binding inhibits the channel's activity by reducing its open probability, without affecting the single-channel conductance. nih.gov Research on rat ventricular myocytes demonstrated that this inhibition is reversible. nih.gov
The selectivity of glibenclamide is a key feature of its utility. Studies on reconstituted rat skeletal muscle K+ channels showed that a 10 microM concentration of glibenclamide blocked KATP channels but had no effect on voltage-gated K+ channels or Ca2+-activated K+ channels, even at concentrations as high as 100 microM. nih.gov This specificity allows researchers to isolate the function of KATP channels in various physiological and pathological processes.
Table 1: Glibenclamide Inhibition of KATP Channels
| Parameter | Description | Finding |
|---|---|---|
| Target | ATP-sensitive potassium (KATP) channels (Kir6.x/SUR complex) | Potent and selective inhibition. nih.govtocris.com |
| Binding Site | Sulfonylurea receptor (SUR1) subunit | Binds to the transmembrane bundle of the SUR1-ABC core. elifesciences.org |
| Mechanism | Reduction of channel open probability | Reversibly inhibits channel activity without altering conductance. nih.gov |
| Selectivity | High for KATP channels | Does not affect voltage-gated or Ca2+-activated K+ channels. nih.gov |
Application in Probing Diverse Cellular Signaling Pathways
By selectively modulating KATP channel activity, glibenclamide serves as a critical tool for investigating the role of these channels in a variety of cellular signaling pathways beyond bioelectric activity.
Cancer Proliferation and Apoptosis: Several studies have utilized glibenclamide to explore the role of KATP channels in cancer biology. In the human breast cancer cell line MDA-MB-231, which expresses Kir6.1, Kir6.2, and SUR2B subunits, glibenclamide was shown to inhibit cell proliferation in a dose-dependent manner. nih.gov This anti-proliferative effect was linked to a cytostatic, non-toxic arrest of the cell cycle in the G0/G1 phase. nih.gov Furthermore, the proliferative effects of the KATP channel opener minoxidil (B1677147) were counteracted by glibenclamide, reinforcing the involvement of these channels. nih.gov
In hepatocellular carcinoma cells, glibenclamide treatment was found to induce apoptosis. nih.gov The mechanism involves the generation of intracellular reactive oxygen species (ROS), which subsequently activates the c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov The use of a ROS scavenger reversed the effects, confirming the pathway's dependence on ROS. nih.gov
Inflammation: Glibenclamide has also been instrumental in probing inflammatory pathways. In a mouse model of ovalbumin-induced asthma, administration of glibenclamide reduced key features of the condition, including airway hyperresponsiveness and inflammation. researchgate.net The study observed that glibenclamide treatment downregulated the expression of vascular cell adhesion molecule 1 (VCAM-1) and phosphorylated signal transducer and activator of transcription 6 (p-STAT6) in the lung, suggesting a protective role via these pathways. researchgate.net
Table 2: Research Findings on Glibenclamide's Effect on Signaling Pathways
| Cell/Model System | Pathway Investigated | Key Finding | Citation |
|---|---|---|---|
| MDA-MB-231 Breast Cancer Cells | Cell Cycle Progression | Induces G0/G1 arrest, inhibiting proliferation. | nih.gov |
| HepG-2 & Huh7 HCC Cells | Apoptosis | Induces apoptosis via ROS generation and JNK pathway activation. | nih.gov |
Use as a Fluorescent Probe in Cell Biology (e.g., ER Tracker Green BODIPY FL Glibenclamide)
The specific binding properties of glibenclamide have been cleverly exploited to create fluorescent probes for live-cell imaging. ER Tracker Green is a prime example, consisting of a green-fluorescent BODIPY™ FL dye covalently linked to glibenclamide. cellsignal.comabpbio.com
This cell-permeant stain is highly selective for the endoplasmic reticulum (ER) in living cells. cellsignal.comabpbio.com The selectivity stems from the fact that the glibenclamide moiety targets the probe to the sulfonylurea receptors (SUR), which are prominently expressed on the ER membrane. cellsignal.comfishersci.com This allows for precise visualization of the ER's structure and dynamics.
ER Tracker Green (BODIPY FL Glibenclamide) is valued for its bright, stable fluorescence and is suitable for use in fluorescence microscopy and flow cytometry. medchemexpress.com Unlike some other ER stains, it rarely stains mitochondria and staining at low concentrations does not appear to be toxic to cells. abpbio.com The staining pattern is even partially retained after formaldehyde (B43269) fixation. abpbio.comfishersci.com This tool enables researchers to study the ER's role in various cellular processes and how it is affected by different stimuli or disease states. Researchers have also developed multivalent glibenclamide derivatives, which can be labeled with various fluorochromes, to create highly specific imaging probes for cells expressing SUR1, such as pancreatic beta-cells. nih.govresearchgate.net
Table 3: Characteristics of ER Tracker Green (BODIPY FL Glibenclamide)
| Feature | Description |
|---|---|
| Composition | Green-fluorescent BODIPY FL dye linked to glibenclamide. cellsignal.com |
| Target Organelle | Endoplasmic Reticulum (ER). cellsignal.comabpbio.com |
| Targeting Mechanism | Glibenclamide moiety binds to SUR subunits on the ER membrane. cellsignal.comfishersci.com |
| Application | Live-cell imaging, fluorescence microscopy, flow cytometry. medchemexpress.com |
| Properties | Cell-permeant, highly selective, low toxicity at working concentrations. cellsignal.comabpbio.com |
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| Adenosine (B11128) Diphosphate (B83284) (ADP) |
| Adenosine Triphosphate (ATP) |
| BODIPY FL Glibenclamide |
| Doxorubicin |
| ER Tracker Green |
| Glibenclamide |
| Minoxidil |
| N-nitroso-N-methylurea |
| Ovalbumin |
| Reactive Oxygen Species (ROS) |
| Streptozotocin |
| Tamoxifen |
Q & A
How does the polymorphism of glibenclamide potassium salt (GBA-K) influence experimental reproducibility in solubility and stability studies?
Level: Advanced
Methodological Answer:
GBA-K exhibits anhydrous (form I) and hydrated (form II) polymorphs, which differ in crystal structure and hydration stability . To ensure reproducibility:
- Characterization: Use X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the polymorphic form. Hydration stability should be assessed via dynamic vapor sorption (DVS) under controlled humidity.
- Solubility Testing: Conduct equilibrium solubility studies in biorelevant media (e.g., simulated intestinal fluid) at 37°C, noting that hydrated forms may exhibit lower solubility due to lattice energy differences.
- Storage: Store GBA-K in desiccated conditions to prevent unintended phase transitions.
What methodological considerations are critical when assessing glibenclamide’s blood-brain barrier (BBB) penetration in neurological studies?
Level: Advanced
Methodological Answer:
Glibenclamide’s limited BBB penetration (<20 nM in CSF despite high plasma concentrations) requires sensitive quantification methods :
- Analytical Technique: Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with pseudo-selected reaction monitoring (pSRM) for detection limits of 10 ng/mL.
- In Vivo Models: Use transgenic mice (e.g., nV59M mutants) to study neuronal-specific effects. Subcutaneous pellet implantation in rats mimics chronic dosing but may require CSF/brain tissue microdialysis for real-time monitoring.
- Controls: Include P-glycoprotein inhibitors (e.g., elacridar) to evaluate efflux transporter involvement, though evidence suggests minimal impact on GBA-K CNS uptake .
How can researchers resolve contradictions in glibenclamide’s efficacy across sepsis models?
Level: Advanced
Methodological Answer:
Glibenclamide failed to improve sepsis outcomes in rat CLP models, unlike tetraethylammonium (TEA), due to differential potassium channel targeting :
- Channel Specificity: Design experiments to distinguish ATP-sensitive (KATP) vs. TEA-sensitive voltage-gated channels. Use patch-clamp electrophysiology on isolated immune cells (e.g., macrophages) to quantify channel inhibition.
- Biomarker Profiling: Measure NOS-2 expression, pro-inflammatory cytokines (TNF-α, IL-1β), and hemodynamic responses (e.g., phenylephrine sensitivity) to differentiate mechanistic pathways.
- Dose Optimization: Suprapharmacological doses (e.g., 500 nM) may paradoxically exacerbate mortality; perform dose-response curves with mortality as a primary endpoint .
What experimental strategies mitigate batch-to-batch variability in this compound for cell-based assays?
Level: Basic
Methodological Answer:
Variability arises from differences in salt content, hydration, and impurities:
- Quality Control (QC): Request batch-specific certificates of analysis (CoA) with HPLC purity (>95%) and Karl Fischer water content (<0.5%). For sensitive assays (e.g., insulin secretion), validate solubility in DMSO/vehicle via dynamic light scattering (DLS) .
- Normalization: Use peptide content analysis (via UV-spectroscopy) to adjust concentrations across batches.
- Storage: Lyophilize aliquots at -80°C to prevent hydrate formation.
Why does glibenclamide exhibit conflicting effects on mitochondrial function in ischemia-reperfusion (IR) injury models?
Level: Advanced
Methodological Answer:
Glibenclamide’s inhibition of mitochondrial KATP channels may counteract ischemic preconditioning, but dose-dependent toxicity complicates interpretation :
- Mitochondrial Assays: Use isolated renal tubular mitochondria to measure oxygen consumption (Clark electrode) and membrane potential (JC-1 dye) under varying glibenclamide concentrations (1–100 μM).
- In Vivo Correlation: Pair cellular data with in vivo IR models (e.g., renal artery clamping) to assess functional outcomes (serum creatinine, lactate).
- Alternative Inhibitors: Compare with 5-hydroxydecanoate (5-HD), a selective mitoKATP blocker, to isolate channel-specific effects .
How should researchers design dose-response studies for glibenclamide’s inhibition of voltage-dependent potassium currents?
Level: Basic
Methodological Answer:
Glibenclamide inhibits human atrial Kv currents with IC50 ~76 μM :
- Electrophysiology: Use step depolarization protocols (-70 mV to +20 mV) in patch-clamped atrial myocytes. Measure peak and late currents to distinguish transient vs. sustained effects.
- Data Analysis: Fit inhibition curves with Hill equation; report charge area reduction for total outward current.
- Controls: Include 4-aminopyridine (500 μM) to isolate Kv-specific components from KATP currents.
What are the implications of glibenclamide-induced cholestasis in neonatal diabetes research?
Level: Advanced
Methodological Answer:
Glibenclamide inhibits the bile salt export pump (BSEP), posing risks in pediatric models :
- Biomarkers: Monitor serum bile acids (e.g., taurocholate), bilirubin, and liver enzymes (ALT, AST) in neonatal rodent models.
- Genetic Screening: Confirm Kir6.2 (KCNJ11) mutations via Sanger sequencing before initiating sulfonylurea therapy.
- Alternative Models: Use zebrafish larvae for high-throughput hepatotoxicity screening, as their BSEP orthologs are conserved .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
